N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(4-BR-PHENYL)ETHYLIDENE)-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-BR-PHENYL)ETHYLIDENE)-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 1-(4-bromophenyl)ethanone with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the selection of solvents, catalysts, and purification techniques to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-BR-PHENYL)ETHYLIDENE)-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-(4-BR-PHENYL)ETHYLIDENE)-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-CHLORO-PHENYL)ETHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(1-(4-FLUORO-PHENYL)ETHYLIDENE)-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-(1-(4-BR-PHENYL)ETHYLIDENE)-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the bromophenyl and propoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H21BrN4O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21BrN4O2/c1-3-12-28-18-10-6-16(7-11-18)19-13-20(25-24-19)21(27)26-23-14(2)15-4-8-17(22)9-5-15/h4-11,13H,3,12H2,1-2H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
JIVDUHZPQXZKNF-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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